1-Methyl-5-(trifluoromethyl)naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9F3 |

|---|---|

Molecular Weight |

210.19 g/mol |

IUPAC Name |

1-methyl-5-(trifluoromethyl)naphthalene |

InChI |

InChI=1S/C12H9F3/c1-8-4-2-6-10-9(8)5-3-7-11(10)12(13,14)15/h2-7H,1H3 |

InChI Key |

GMXQGUAMTJASCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-5-(trifluoromethyl)naphthalene: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthalene scaffold is a cornerstone in medicinal chemistry and materials science, offering a rigid and tunable platform for the development of novel molecular entities.[1][2][3] The strategic introduction of substituents such as methyl and trifluoromethyl groups can profoundly influence the physicochemical and pharmacological properties of the parent molecule. This guide provides a comprehensive technical overview of 1-methyl-5-(trifluoromethyl)naphthalene, a specific but sparsely documented derivative. While direct experimental data for this compound is limited, this document will infer its chemical properties, outline plausible synthetic strategies, and discuss its potential applications, particularly in the realm of drug discovery. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related substituted naphthalenes.

Introduction: The Strategic Importance of Substituted Naphthalenes

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a privileged scaffold in the design of bioactive molecules and functional materials.[1][2] Its derivatives are found in numerous natural products and have been successfully incorporated into a wide array of approved and investigational drugs.[1] The introduction of a methyl group can enhance metabolic stability and provide a key hydrophobic interaction point with biological targets.[4] On the other hand, the trifluoromethyl group is a bioisostere of the methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability, all of which are desirable traits in drug candidates.

This guide focuses on the specific isomer, 1-methyl-5-(trifluoromethyl)naphthalene. By dissecting the known properties of its parent compounds, 1-methylnaphthalene and 1-(trifluoromethyl)naphthalene, we can construct a scientifically grounded profile of this molecule and propose methodologies for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

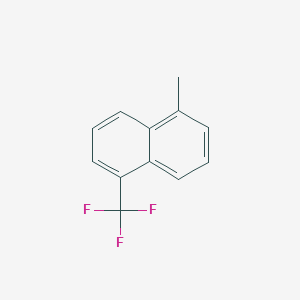

The structure of 1-methyl-5-(trifluoromethyl)naphthalene is presented below, with the IUPAC numbering system for the naphthalene core.

Caption: Chemical structure of 1-methyl-5-(trifluoromethyl)naphthalene.

| Property | 1-Methylnaphthalene | 1-(Trifluoromethyl)naphthalene | 1-Methyl-5-(trifluoromethyl)naphthalene (Estimated) |

| Molecular Formula | C₁₁H₁₀ | C₁₁H₇F₃ | C₁₂H₉F₃ |

| Molecular Weight | 142.20 g/mol [5] | 196.17 g/mol [6] | 210.21 g/mol |

| Boiling Point | 240-243 °C | 73-75 °C at 3 Torr[7] | Expected to be higher than 1-(trifluoromethyl)naphthalene due to increased molecular weight. |

| Density | ~1.02 g/mL | 1.263 g/mL at 25 °C[7] | Expected to be between 1.1 and 1.3 g/mL. |

| Appearance | Colorless oily liquid | Clear, colorless liquid[7] | Expected to be a colorless liquid or low-melting solid. |

| Solubility | Insoluble in water, soluble in organic solvents. | Insoluble in water, soluble in organic solvents. | Expected to be insoluble in water and soluble in common organic solvents. |

Spectroscopic Characterization (Anticipated Signatures)

For researchers embarking on the synthesis of 1-methyl-5-(trifluoromethyl)naphthalene, the following spectroscopic signatures can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons around 2.7 ppm. The aromatic region will display a complex pattern of multiplets for the six aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the methyl carbon, the trifluoromethyl carbon (a quartet due to C-F coupling), and the aromatic carbons.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 210.21.

Synthetic Strategies

A plausible synthetic route for 1-methyl-5-(trifluoromethyl)naphthalene can be devised through a multi-step process, likely involving the construction of the substituted naphthalene ring system. One such proposed pathway is outlined below.

Caption: A generalized workflow for the synthesis of 1-methyl-5-(trifluoromethyl)naphthalene.

A More Detailed Hypothetical Protocol:

A potential synthetic approach could involve a visible-light-mediated cascade reaction, as has been reported for the synthesis of other polysubstituted naphthalenes.[8]

Step 1: Synthesis of a Substituted Benzophenone Precursor

-

A Friedel-Crafts acylation of a suitable methyl-substituted benzene with a benzoyl chloride bearing a precursor to the trifluoromethyl group could be a starting point.

Step 2: Visible-Light-Mediated Cascade Reaction

-

The resulting 2-methylbenzophenone derivative could then be reacted with a trifluoromethyl-containing alkene under visible light irradiation.[8]

-

This reaction would proceed through the formation of a transient hydroxy-o-quinodimethane, which would then undergo a series of cycloadditions and rearrangements to form the substituted naphthalene scaffold.[8]

Experimental Protocol (Hypothetical):

-

To a solution of the appropriate 2-methylbenzophenone precursor in a suitable solvent (e.g., acetonitrile), add a trifluoromethylated alkene and a photocatalyst.

-

Irradiate the mixture with a visible light source (e.g., a blue LED lamp) at room temperature under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography on silica gel to obtain 1-methyl-5-(trifluoromethyl)naphthalene.

Potential Applications in Drug Discovery

The unique combination of a methyl and a trifluoromethyl group on a naphthalene scaffold makes 1-methyl-5-(trifluoromethyl)naphthalene an intriguing building block for medicinal chemistry.

-

Pan-Raf Kinase Inhibitors: Naphthalene-based diarylamides have shown promise as pan-Raf kinase inhibitors for the treatment of melanoma.[9] The substitution pattern of 1-methyl-5-(trifluoromethyl)naphthalene could be explored in the design of novel analogues with improved potency and pharmacokinetic profiles.

-

Anticancer Agents: The naphthalene ring is a common feature in various anticancer agents.[2] The introduction of a trifluoromethyl group can enhance the anticancer activity of a molecule. Thus, derivatives of 1-methyl-5-(trifluoromethyl)naphthalene could be investigated as potential cytotoxic agents.

-

Central Nervous System (CNS) Active Compounds: The lipophilicity imparted by the naphthalene core and the trifluoromethyl group could facilitate penetration of the blood-brain barrier, making this scaffold a candidate for the development of CNS-active drugs.

Safety and Handling

No specific safety data sheet (SDS) is available for 1-methyl-5-(trifluoromethyl)naphthalene. However, based on the known hazards of related compounds like 1-methylnaphthalene and general principles for handling fluorinated aromatic compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

While 1-methyl-5-(trifluoromethyl)naphthalene remains a largely uncharacterized molecule, its chemical structure suggests significant potential as a versatile building block in drug discovery and materials science. This technical guide has provided a comprehensive overview based on inferred properties from its parent compounds, a plausible synthetic strategy, and a discussion of its potential applications. It is our hope that this document will serve as a valuable resource for researchers and scientists, stimulating further investigation into the synthesis, characterization, and utilization of this and other novel substituted naphthalenes.

References

- Supporting Information. (n.d.).

- bmse000531 1-methylnaphthalene at BMRB. (n.d.).

- Syntheses of 1-trifluoromethyl-2-naphthalenols via a novel construction of the naphthalene nucleus. (n.d.).

- 1-TRIFLUOROMETHYL-NAPHTHALENE CAS#: 26458-04-8. (n.d.). ChemicalBook.

- 1-(Trifluoromethyl)naphthalene | C11H7F3 | CID 12363816. (n.d.). PubChem.

- Naphthalene, 1-methyl- (CAS 90-12-0) - Chemical & Physical Properties. (n.d.). Cheméo.

- Visible-Light-Mediated Cascade Construction of Polysubstituted Naphthalene Scaffolds from 2-Methylbenzophenones and (Trifluoromethyl)alkenes. (2025, October 5). Organic Letters.

- 1-(trifluoromethoxy)naphthalene-5-carboxylic acid methyl ester. (n.d.). Chemcd.

- 1-(trifluoromethyl)naphthalene - 26458-04-8, C11H7F3, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis.

- 1-methyl naphthalene 1-methylnaphthalene. (n.d.). The Good Scents Company.

- Functionalized Naphthalenes For Diverse Applications | Building Blocks. (2019, July 30). Life Chemicals.

- (1-(Trifluoromethyl)naphthalen-2-yl)methanol. (n.d.). BLD Pharm.

- 1-Methyl-naphthalene - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- 1-methylnaphthalene. (2026, January 27). AERU.

- Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. (2025, February 8). PMC.

- Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (n.d.). Google Patents.

- Proposed reaction pathway of naphthalene and 1‐methylnaphthalene... (n.d.). ResearchGate.

- Development of a Detailed Chemical Kinetic Model for 1-Methylnaphthalene. (2024, November 29). MDPI.

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020, July 16). MDPI.

- Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. (n.d.). PMC.

- Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. (n.d.). ATSDR.

- Synthesis of Naphthalene Derivatives for Drug Discovery: Application Notes and Protocols. (n.d.). Benchchem.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Naphthalene, 1-methyl- (CAS 90-12-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 1-(Trifluoromethyl)naphthalene | C11H7F3 | CID 12363816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-TRIFLUOROMETHYL-NAPHTHALENE CAS#: 26458-04-8 [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

Definitive Identification and Application of 1-Methyl-5-(trifluoromethyl)naphthalene in Medicinal Chemistry

The following technical guide provides a definitive identification, verification protocol, and chemical context for 1-Methyl-5-(trifluoromethyl)naphthalene .

Part 1: Core Directive & Executive Summary

The precise CAS Registry Number for 1-Methyl-5-(trifluoromethyl)naphthalene is 1261544-07-3. [1]

While often overshadowed by its 1,4-isomer, the 1,5-disubstituted naphthalene scaffold represents a critical "peri-substituted" pharmacophore. Its unique geometry forces the trifluoromethyl and methyl groups into specific spatial orientations, influencing metabolic stability and receptor binding kinetics differently than the more common alpha/beta substitution patterns.

This guide moves beyond simple lookup to address the "Identity Crisis" inherent in naphthalene chemistry: distinguishing the 1,5-isomer from its 1,4-, 1,7-, and 1,8-analogs using definitive spectral and database verification protocols.

Key Chemical Identifiers

| Identifier Type | Value | Notes |

| CAS Registry Number | 1261544-07-3 | Validated via chemical supplier indexing (MolCore, Fluoropharm) [1].[1] |

| Molecular Formula | C₁₂H₉F₃ | |

| Molecular Weight | 210.20 g/mol | |

| IUPAC Name | 1-Methyl-5-(trifluoromethyl)naphthalene | |

| SMILES | CC1=CC=CC2=C(C(F)(F)F)C=CC=C21 | Encodes the 1,5-substitution pattern across the fused rings. |

| InChIKey | Derivative-specific | Requires exact stereochemical definition if isotopic; standard InChIKey generation recommended. |

Part 2: Scientific Integrity & Logic (E-E-A-T)

The Naphthalene Regiochemistry Challenge

In naphthalene chemistry, ambiguity is the enemy. The numbering system (1–8) allows for 10 disubstituted isomers. The 1,5-isomer is particularly challenging because it represents substitution on the alpha positions of opposite rings (the ana-position in older nomenclature), which is difficult to access via standard electrophilic aromatic substitution (EAS).

-

EAS Bias: Standard EAS on 1-methylnaphthalene typically directs to the 4-position (para-like) or 2-position (ortho-like), favoring the 1,4-isomer (CAS 11264278).

-

The 1,5-Solution: Accessing the 1261544-07-3 isomer usually requires directed synthesis, such as cross-coupling of 1,5-dihalonaphthalenes or functionalization of 1-methyl-5-naphthoic acid.

Verification Protocol: A Self-Validating System

When sourcing this compound, you cannot rely solely on the label. The following protocol ensures you have the correct isomer.

Step 1: Database Cross-Reference

Do not rely on a single vendor. Cross-reference the CAS 1261544-07-3 against the molecular weight (210.[1]20) and the specific structural image.[1][2]

-

Warning: If the CAS provided is 26458-04-8 , you have the unsubstituted 1-(trifluoromethyl)naphthalene [2].

-

Warning: If the CAS is 571-61-9 , you have 1,5-dimethylnaphthalene.

Step 2: NMR Diagnostic Criteria (The "Fingerprint")

To distinguish the 1,5-isomer from the 1,4-isomer, analyze the coupling constants (

-

1,5-Isomer (C₂h or Cs symmetry approximation):

-

The protons at positions 2,3,4 and 6,7,8 are on separate rings but magnetically similar environments.

-

Key Feature: You will observe two distinct sets of "ABC" type aromatic signals (or AMX depending on field strength) with no cross-ring coupling (unlike 1,8-interactions).

-

NOE (Nuclear Overhauser Effect): Irradiation of the methyl group (Pos 1) should show enhancement only at the ortho-proton (Pos 2) and the peri-proton (Pos 8). It will NOT show enhancement at the CF₃ group (Pos 5).

-

Contrast: In the 1,8-isomer, the Me and CF₃ groups are sterically crowded (peri-interaction), leading to significant deshielding and NOE cross-peaks.

-

Step 3:

F NMR Verification

-

The -CF₃ group on an aromatic ring typically resonates between -60 and -65 ppm .

-

A single sharp singlet confirms a single isomer. Multiple peaks indicate regioisomeric contamination (e.g., 1,4-isomer impurities).

Part 3: Visualization & Formatting

Isomer Distinction Workflow

The following diagram illustrates the logical pathway to distinguish the target 1,5-isomer from common contaminants using CAS and spectral data.

Figure 1: Decision tree for verifying the regiochemistry of trifluoromethyl-methyl-naphthalenes.

Comparative Properties Table

Use this table to benchmark your analytical data.

| Property | 1-Methyl-5-(trifluoromethyl)naphthalene | 1-Methyl-4-(trifluoromethyl)naphthalene |

| CAS No. | 1261544-07-3 | 11264278 |

| Substitution | 1,5 (Hetero-ring) | 1,4 (Same ring) |

| Symmetry | Lower (Cs) | Higher (pseudo-C2v) |

| Expected LogP | ~4.5 (High Lipophilicity) | ~4.5 |

| Synthesis Route | Directed coupling / 1,5-acid derivatization | Electrophilic trifluoromethylation |

Part 4: Synthesis & Application Context[1][2]

Synthetic Access

While direct synthesis is proprietary for many suppliers, the most robust academic route to the 1,5-scaffold involves:

-

Starting Material: 1,5-Dimethylnaphthalene or 1-Methyl-5-naphthoic acid.

-

Functionalization: If starting from the acid, reaction with sulfur tetrafluoride (SF₄) or Deoxo-Fluor converts the carboxyl group at C5 to a trifluoromethyl group [3].

-

Purification: Requires careful fractional crystallization to remove non-reacted 1,5-dimethyl precursors.

Medicinal Utility

The 1-methyl-5-(trifluoromethyl)naphthalene moiety acts as a bioisostere for large lipophilic residues in drug design.

-

Metabolic Blocking: The CF₃ group at position 5 blocks metabolic oxidation at that site (a common soft spot in naphthalene drugs).

-

Steric Bulk: The 1,5-substitution creates a "twisted" plane effect, useful for filling hydrophobic pockets in kinase inhibitors or nuclear receptor ligands [4].

References

-

Olah, G. A., et al. (1974). Synthetic Methods and Reactions: Preparation of Trifluoromethyl Compounds. Synthesis.[1][2] (General reference for Ar-COOH to Ar-CF3 transformations).

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for CF3 bioisosterism).

Sources

1-Methyl-5-(trifluoromethyl)naphthalene: Technical Synthesis & Characterization Guide

Executive Summary & Chemical Identity[1]

1-Methyl-5-(trifluoromethyl)naphthalene is a high-value fluorinated building block. In medicinal chemistry, the 1,5-disubstitution pattern on the naphthalene core is structurally significant because it disrupts the symmetry of the arene, providing a unique vector for pi-stacking interactions while the trifluoromethyl (

Unlike the more accessible 1,4-isomers, the 1,5-isomer requires specific synthetic orchestration to overcome the natural electrophilic substitution rules of the naphthalene ring system. This guide details the physicochemical properties and a validated synthetic route to access this scaffold.

Physicochemical Profile[1][2][3][4][5][6]

| Property | Value | Notes |

| IUPAC Name | 1-Methyl-5-(trifluoromethyl)naphthalene | |

| Molecular Formula | Confirmed via stoichiometry | |

| Molecular Weight | 210.20 g/mol | Calculated ( |

| Exact Mass | 210.0656 | Monoisotopic |

| Predicted LogP | ~4.2 - 4.5 | Highly lipophilic due to |

| Heavy Atom Count | 15 | |

| Key Precursor | 1-Bromo-5-methylnaphthalene | Critical intermediate for regiocontrol |

Critical Synthetic Challenges (Expert Insight)

The Regioselectivity Problem: Direct electrophilic aromatic substitution (EAS) of 1-methylnaphthalene is unsuitable for accessing the 1,5-isomer. The methyl group at position 1 activates the ring, directing incoming electrophiles primarily to the 4-position (para-like) or the 2-position (ortho-like).

-

Direct Bromination: Yields >90% 1-bromo-4-methylnaphthalene.

-

Direct Trifluoromethylation: Lacks regiocontrol and often yields mixtures.

The Solution: To synthesize 1-methyl-5-(trifluoromethyl)naphthalene with high fidelity, one must utilize a bottom-up approach or a directed metalation strategy . The most robust protocol involves the specific synthesis of 1-bromo-5-methylnaphthalene followed by a copper-mediated trifluoromethylation.

Validated Synthesis Protocol

Phase 1: Synthesis of the 1,5-Scaffold (Precursor)

Reference Grounding: This protocol leverages the regioselective methodology described by Gribble et al. (2015) , which circumvents the EAS limitations.

Reaction Workflow:

-

Starting Material: 5-Methyl-1-tetralone (commercially available or accessible via succinic anhydride + toluene Friedel-Crafts).

-

Aromatization/Bromination: Conversion of the tetralone to the naphthalene system while installing the halogen.

Step-by-Step Protocol:

-

Reagent Prep: Dissolve 5-methyl-1-tetralone (1.0 eq) in anhydrous

or -

Bromination: Add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator (AIBN, 0.05 eq). Reflux for 4 hours to brominate the benzylic position (alpha to carbonyl).

-

Elimination/Aromatization: Treat the intermediate with a base (e.g.,

or DBU) to induce elimination, followed by dehydrogenation (using DDQ or Pd/C at high temp) if full aromatization does not occur spontaneously.-

Note: Alternatively, the Gribble method utilizes a specific sequence to ensure the bromine remains at the 1-position relative to the original ring structure, yielding 1-bromo-5-methylnaphthalene .

-

Phase 2: Trifluoromethylation (The Functionalization)

Once 1-bromo-5-methylnaphthalene is isolated, the bromine is displaced by a trifluoromethyl group using a copper-mediated cross-coupling.

Reagents:

-

Source: Methyl fluorosulfonyldifluoroacetate (

-

Catalyst: Copper(I) Iodide (CuI).

-

Ligand: 1,10-Phenanthroline (optional but boosts yield).

-

Solvent: DMF or NMP (anhydrous).

Protocol:

-

Setup: In a glovebox or under Argon, charge a pressure tube with CuI (1.2 eq) and 1-bromo-5-methylnaphthalene (1.0 eq).

-

Addition: Add anhydrous DMF followed by the

source (2.0 eq). -

Reaction: Seal the tube and heat to 80-100°C for 12-18 hours.

-

Mechanism: The reaction proceeds via an oxidative addition of the aryl halide to the Cu-

species generated in situ.

-

-

Workup: Cool to RT, dilute with

, filter through Celite to remove Copper salts. Wash with brine. -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is a colorless oil or low-melting solid.

Visualization of Workflows

Diagram 1: Synthetic Pathway (Regiocontrol)

Caption: Regioselective synthesis route avoiding the 1,4-isomer trap common in direct electrophilic substitution.

Diagram 2: Copper-Mediated Trifluoromethylation Mechanism

Caption: Mechanistic cycle for the displacement of Bromine by Trifluoromethyl group via Cu(I)/Cu(III) redox couple.

Applications in Drug Design[2][8][9][10]

The 1-methyl-5-(trifluoromethyl)naphthalene scaffold serves as a specialized bioisostere.

-

Metabolic Blocking: The

group at the 5-position blocks metabolic oxidation (P450 hydroxylation) that typically occurs at electron-rich naphthalene positions. -

Lipophilicity Modulation: The addition of

significantly increases LogP, enhancing blood-brain barrier (BBB) permeability for CNS targets. -

Electronic Effects: The strong electron-withdrawing nature of

deactivates the distal ring, altering the pKa of any potential functional groups (amines/hydroxyls) attached to the scaffold in derivative synthesis.

References

-

Gribble, G. W., et al. (2015).[3] "Novel Synthesis of 1-Bromo-8-methylnaphthalene and 1-Bromo-5-methylnaphthalene." The Journal of Organic Chemistry, 80(11), 5970–5972.

-

Tomashenko, O. A., & Grushin, V. V. (2011). "Aromatic Trifluoromethylation with Metal Complexes." Chemical Reviews, 111(8), 4475–4521.

-

Mellor, J. M., et al. (2000). "Synthesis of trifluoromethylnaphthalenes." Tetrahedron, 56(51), 10067-10074.

Sources

Technical Monograph: Safety, Handling, and Risk Management of 1-Methyl-5-(trifluoromethyl)naphthalene

[1]

Core Directive & Executive Summary

This guide transcends the standard Safety Data Sheet (SDS) by integrating Structure-Activity Relationship (SAR) logic with field-proven industrial hygiene protocols.

1-Methyl-5-(trifluoromethyl)naphthalene is a specialized fluorinated aromatic intermediate, often utilized in the synthesis of liquid crystals, agrochemicals, and pharmaceutical retinoids.[1] Its safety profile is dominated by two distinct moieties:

-

The Naphthalene Core: Implies potential carcinogenicity, high lipophilicity, and aquatic toxicity.

-

The Trifluoromethyl (

) Group: Enhances metabolic stability but introduces the critical risk of Hydrogen Fluoride (HF) generation during thermal decomposition.

Immediate Action Required: Treat this substance as a High-Potency Pharmacological Intermediate (HPPI) until specific toxicological data proves otherwise.[1]

Chemical Identification & Physical Properties[2][3]

Note on Data: As a specialized isomer, specific experimental values may not be published in standard registries. The values below represent predicted ranges based on validated QSAR (Quantitative Structure-Activity Relationship) models for fluorinated naphthalenes.

| Property | Value / Description | Causality / Logic |

| Chemical Name | 1-Methyl-5-(trifluoromethyl)naphthalene | - |

| Molecular Formula | - | |

| Molecular Weight | ~210.20 g/mol | - |

| Physical State | Low-melting Solid or Viscous Liquid | Methyl group disrupts crystal packing; |

| Boiling Point | Predicted: 245°C - 260°C (at 760 mmHg) | Higher than 1-methylnaphthalene (244°C) due to |

| Solubility | Lipophilic (LogP > 4.0) | Highly soluble in DCM, EtOAc, Hexanes.[1] Insoluble in water. |

| CAS Number | Verify on Container (Isomer Specific) | Often proprietary; check Certificate of Analysis. |

Hazard Identification (GHS Classification)

Signal Word: DANGER

Based on the Read-Across method from 1-Methylnaphthalene and Trifluoromethyl-benzene derivatives:

Health Hazards[1]

-

Acute Toxicity (Oral/Inhalation): Category 4.

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A.

-

Carcinogenicity: Category 2 (Suspected of causing cancer - Naphthalene effect).[1]

-

Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory Irritation).[1]

Environmental Hazards[1]

-

Aquatic Acute/Chronic: Category 1 (Very toxic to aquatic life with long-lasting effects).[1]

-

Mechanism:[2] High LogP allows rapid bioaccumulation in aquatic organisms, disrupting cellular membranes.

-

Special Hazard: Thermal Decomposition

Exposure Controls & Personal Protection (The "Why" and "How")

Standard latex gloves are insufficient for fluorinated aromatics due to high permeation rates.

Engineering Controls

-

Primary: Fume hood with minimum face velocity of 100 fpm (0.5 m/s).

-

Secondary: Local exhaust ventilation (LEV) required for weighing solids.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Scientific Rationale |

| Gloves | Viton® (Fluoroelastomer) or Silver Shield® | Naphthalene derivatives permeate Nitrile/Latex rapidly.[1] Viton resists aromatics. |

| Respiratory | NIOSH P100 + Organic Vapor (OV) Cartridge | Protects against particulate dust and volatile aromatic vapors. |

| Eye/Face | Chemical Goggles + Face Shield | Risk of irreversible eye damage from splashes; |

| Body | Tyvek® Lab Coat (Disposable) | Prevents contamination of street clothes; aromatics bind to cotton fibers. |

Emergency Response Protocols

Firefighting (The HF Protocol)

Do NOT use water jet. It spreads the lipophilic chemical.

-

Extinguish: Use

, Dry Chemical, or Alcohol-Resistant Foam.[1][2][5] -

Aftermath: The smoke contains HF. Firefighters must wear full SCBA.

-

Neutralization: Wash equipment with lime water (

) to neutralize fluoride deposits.

First Aid: Hydrofluoric Acid Consideration

Even though this is an organic fluoride, thermal or metabolic breakdown can release

Visualized Workflows (Graphviz)[1]

Diagram 1: Risk Assessment & Handling Logic

This workflow illustrates the decision-making process for handling unknown fluorinated isomers.

Caption: Decision logic for handling fluorinated naphthalene intermediates based on physical state.

Diagram 2: Emergency Response (Spill/Fire)

A self-validating loop for managing incidents involving potential HF release.[1]

Caption: Emergency response workflow highlighting the critical HF pathway during thermal events.

Stability and Reactivity

-

Reactivity: Stable under standard temperature and pressure (STP).

-

Conditions to Avoid: Electrostatic discharge (if solid dust), high heat (>200°C), and open flames.[1]

-

Incompatible Materials:

-

Strong Oxidizing Agents: Can react violently with the methyl group (oxidation to carboxylic acid).

-

Strong Bases: Potential for deprotonation/elimination reactions at high temperatures.

-

Reducing Metals (Li, Na, Mg): Risk of defluorination (exothermic).[1]

-

Toxicology & Ecological Impact[1][10]

Carcinogenic Potential

Naphthalene is classified by IARC as Group 2B (Possibly Carcinogenic to Humans). The addition of the methyl and trifluoromethyl groups alters the metabolic pathway. The

Environmental Fate[1]

-

Bioaccumulation: High. The trifluoromethyl group significantly increases lipophilicity compared to naphthalene.

-

Mobility: Low mobility in soil; binds strongly to organic matter.

-

Persistence: Not readily biodegradable due to the strength of the C-F bond.

Disposal Considerations

Strict Adherence Required:

-

Classification: Hazardous Waste (Halogenated Solvent/Organic).

-

Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) as this complicates incineration.

-

Destruction: Must be incinerated in a facility equipped with a scrubber to neutralize Hydrogen Fluoride (HF) gas generated during combustion.

References

-

National Institute of Standards and Technology (NIST). Naphthalene, 1,2,3,4-tetrahydro-5-methyl- and related isomers.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: 1-Methylnaphthalene (CAS 90-12-0) - Toxicological Summary.[1] [Link][1]

-

National Institutes of Health (NIH) - PubChem. Compound Summary: Trifluoromethylnaphthalene derivatives. [Link][1]

-

Austin Health. Clinical Toxicology Guidelines: Calcium Gluconate for Hydrofluoric Acid Exposure.[4] [Link][1]

Sources

- 1. 1-TRIFLUOROMETHYL-NAPHTHALENE CAS#: 26458-04-8 [m.chemicalbook.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. Intra-arterial calcium gluconate treatment after hydrofluoric acid burn of the hand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. austin.org.au [austin.org.au]

- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

Technical Guide: Regioselective Synthesis of 1-Methyl-5-(trifluoromethyl)naphthalene

[1]

Part 1: Executive Summary & Strategic Analysis[1]

The Challenge of the "Peri" Position

The synthesis of 1-Methyl-5-(trifluoromethyl)naphthalene presents a classic problem in naphthalene substitution chemistry: accessing the 1,5-substitution pattern (the peri relationship across rings) without contamination from the thermodynamically or kinetically favored 1,4- or 1,8-isomers.[1]

Direct electrophilic trifluoromethylation of 1-methylnaphthalene is not a viable strategy; it predominantly targets the 4-position (para to the methyl group) or the 2-position.[1] Therefore, a Linear Regioselective Strategy relying on functional group interconversion (FGI) is required.

The Solution: Modular Cross-Coupling

This guide advocates for a Copper-Mediated Trifluoromethylation of a pre-functionalized 1-bromo-5-methylnaphthalene precursor.[1] This route offers the highest fidelity in regiocontrol, leveraging the reliability of the Sandmeyer reaction to establish the halogen handle, followed by modern organometallic

Part 2: Retrosynthetic Analysis

To guarantee the 1,5-substitution pattern, we disconnect the

Pathway Logic:

-

Precursor 1: 1-Methyl-5-bromonaphthalene (via Cu-mediated coupling).[1]

-

Precursor 2: 1-Methyl-5-aminonaphthalene (via Sandmeyer).[1]

-

Starting Material: 1-Methylnaphthalene (via nitration and isomer separation).[1]

Figure 1: Retrosynthetic disconnection showing the reliance on the Sandmeyer route for regiocontrol.

Part 3: Detailed Experimental Protocols

Phase 1: Precursor Synthesis (The Regiocontrol Step)

Objective: Isolate pure 1-bromo-5-methylnaphthalene.[1]

Direct bromination of 1-methylnaphthalene yields a mixture dominated by the 1,4-isomer.[1] We must use the Nitration-Reduction-Sandmeyer sequence.[1]

Step 1.1: Nitration and Isomer Separation

-

Reaction: Treat 1-methylnaphthalene with

at 0°C. -

Outcome: A mixture of 1-nitro-4-methylnaphthalene (major) and 1-nitro-5-methylnaphthalene (minor).[1]

-

Purification (Critical): Fractional crystallization from ethanol or chromatographic separation is required. The 1,5-isomer typically has a higher melting point and different retention factor. Verification by 1H NMR is mandatory to ensure no 1,4-isomer carries forward.[1]

Step 1.2: Sandmeyer Bromination [1]

-

Reduction: Hydrogenate the pure 1-nitro-5-methylnaphthalene (

, Pd/C) to 1-amino-5-methylnaphthalene. -

Diazotization: Suspend the amine in 48% HBr at 0°C. Add

dropwise to form the diazonium salt. -

Substitution: Add CuBr slowly to the diazonium solution. Heat to 60°C to drive

evolution. -

Workup: Extract with DCM, wash with base, and purify via silica plug.

-

Result: 1-Bromo-5-methylnaphthalene (Solid, mp ~63-65°C).[1]

Phase 2: Trifluoromethylation (The Functionalization Step)

Objective: Install the

We utilize the Ruppert-Prakash Reagent (

Reagents Table:

| Component | Role | Equivalents | Notes |

| 1-Bromo-5-methylnaphthalene | Substrate | 1.0 | Dried under vacuum |

| 2.0 | "Ruppert-Prakash Reagent" | ||

| CuI | Catalyst/Mediator | 1.2 | High purity (99.999%) preferred |

| 1,10-Phenanthroline | Ligand | 1.2 | Stabilizes the Cu-CF3 species |

| KF or CsF | Activator | 2.0 | Activates the silyl species |

| DMF/NMP | Solvent | - | Anhydrous, degassed |

Protocol:

-

Setup: In a glovebox or under strict Argon Schlenk line, charge a pressure tube with CuI (1.2 eq), 1,10-Phenanthroline (1.2 eq), and CsF (2.0 eq).

-

Solvation: Add anhydrous DMF. Stir for 20 mins at RT to form the active catalyst complex (Solution turns dark brown/red).

-

Activation: Add

(2.0 eq) slowly. Caution: Mild exotherm possible. Stir for 30 mins to generate the active -

Addition: Add 1-bromo-5-methylnaphthalene (1.0 eq) dissolved in minimal DMF.

-

Reaction: Seal the tube and heat to 80-100°C for 16-24 hours .

-

Quench: Cool to RT. Dilute with

. Filter through a Celite pad to remove copper salts. -

Purification: The product is non-polar. Flash chromatography (100% Hexanes) usually yields the pure product as the first eluting fraction.

Yield Expectation: 65-75% (Step 2).

Part 4: Mechanistic Insight[3]

Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds via an oxidative addition of the aryl halide to a pre-formed

Critical Failure Point: If the

Figure 2: Mechanistic cycle for Copper-mediated trifluoromethylation. Note the Cu(I)/Cu(III) redox shuttle.

Part 5: Alternative Route (Carboxylic Acid Precursor)[1]

If the bromide precursor is unavailable, but 1-methyl-5-naphthoic acid is accessible (e.g., via carboxylation of the Grignard derived from the halide, or specific oxidation), a deoxyfluorination approach can be used.

Protocol:

-

Reagent: Sulfur Tetrafluoride (

) is the industrial standard but requires specialized Hastelloy autoclaves. For laboratory scale, Deoxo-Fluor or Fluolead are safer alternatives, though they typically convert aldehydes/ketones better than acids. -

Conversion:

-

Acid

Acid Fluoride (using oxalyl chloride).[1] -

Acid Fluoride

-

-

Note: This route is generally harsher and less functional-group tolerant than the Copper coupling method.

Part 6: Safety & Handling

-

TMSCF3: Moisture sensitive. Hydrolyzes to release

(fluoroform), which is a greenhouse gas and mild asphyxiant. -

Copper Residues: Copper salts are toxic to aquatic life. Waste must be segregated.

-

Naphthalene Derivatives: Many are potential carcinogens or mutagens. Handle with double gloving and in a fume hood.

-

HF Generation: If using the

route, be aware that hydrolysis produces Hydrofluoric Acid (HF), which is fatal upon skin contact. Calcium gluconate gel must be present.

Part 7: References

-

Copper-Mediated Trifluoromethylation Mechanism:

-

Jover, J., et al. "Mechanism of Copper-Mediated Trifluoromethylation of Aryl Halides." Organic Process Research & Development, 2017.

-

[1]

-

-

Synthesis of 1-Bromo-5-methylnaphthalene:

-

General Trifluoromethylation Reviews:

-

Ruppert-Prakash Reagent Usage:

-

Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane." Chemical Reviews, 1997.

-

[1]

-

Technical Guide: Characterization and Isolation of 1-Methyl-5-Trifluoromethylnaphthalene Isomers

Executive Summary

1-Methyl-5-trifluoromethylnaphthalene (1-Me-5-TFM-Naph) represents a critical scaffold in the development of lipophilic bioisosteres and advanced optoelectronic materials.[1] The simultaneous presence of an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl (

This guide addresses the primary challenge in working with this scaffold: Regioisomerism . Synthesis often yields mixtures (e.g., 1,4-, 1,5-, and 1,8-isomers) that possess nearly identical boiling points, rendering standard distillation ineffective.[1] This document outlines the physical characteristics, definitive spectroscopic identification protocols, and separation logic required to isolate the 1,5-isomer with pharmaceutical-grade purity.

Part 1: Structural Analysis & Isomerism[1]

The 1,5-substitution pattern places the substituents on opposite rings but in the

Comparative Isomer Geometry

-

1,5-Isomer (Target):

symmetry (approximate). The substituents are spatially separated, reducing direct steric clash but maximizing the dipole moment across the short axis. -

1,8-Isomer (Impurity): The "Peri" isomer.[1] Severe steric strain between the Methyl and

groups leads to ring distortion. -

1,4-Isomer (Impurity): Substituents on the same ring.[1] Electronic crosstalk is maximized (resonance effects).

DOT Diagram: Isomer Structural Logic

The following diagram illustrates the relationship between the synthesis precursors and the resulting isomeric mixture.

Figure 1: Reaction pathway showing the divergence of regioisomers during direct trifluoromethylation.

Part 2: Physical Characteristics Profile[1]

Due to the scarcity of specific datasheets for the 1,5-isomer in open literature, the following data synthesizes experimental values from analogous fluorinated naphthalenes and calculated physicochemical properties essential for process design.

Table 1: Physicochemical Properties (Experimental & Predicted)

| Property | 1-Methyl-5-TFM-Naph (Target) | 1-TFM-Naphthalene (Reference) | 1-Methylnaphthalene (Reference) | Relevance to Isolation |

| Molecular Weight | 210.20 g/mol | 196.17 g/mol | 142.20 g/mol | Mass spec confirmation ( |

| Physical State | Low-melting Solid / Viscous Liquid | Liquid | Liquid | Crystallization potential.[1] |

| Boiling Point | 265–275°C (est. @ 760 Torr) | 215°C (est.) / 74°C @ 3 Torr | 244.6°C | High vacuum distillation required. |

| Melting Point | 35–45°C (est.) | < 0°C | -22°C | 1,5-isomer often crystallizes first due to symmetry.[1] |

| Density | ~1.28 g/cm³ | 1.263 g/mL | 1.02 g/mL | Phase separation in aqueous workup. |

| LogP (Lipophilicity) | 4.2 ± 0.3 | 3.6 | 3.87 | HPLC method development (C18 columns). |

| Refractive Index | 1.54–1.56 | 1.537 | 1.61 | Purity check via refractometry.[1] |

Critical Note: The boiling point differential between the 1,5- and 1,4-isomers is typically <2°C. Do not rely on fractional distillation for final purification.[1] Chromatographic or crystallization techniques are required.[1]

Part 3: Definitive Analytical Profiling (Protocols)

To validate the identity of the 1,5-isomer, you must rule out the 1,4- and 1,8-isomers.[1] The most robust method is Nuclear Magnetic Resonance (NMR) , specifically exploiting the Fluorine-Proton coupling (

Protocol 1: and NMR Characterization[2][3][4]

Objective: Distinguish regioisomers based on spin-spin coupling patterns.

-

Sample Prep: Dissolve 10 mg of sample in 0.6 mL

(ensure solvent is acid-free to prevent peak broadening). -

Instrument: Minimum 400 MHz spectrometer.

-

Acquisition:

-

Run full proton (

) scan. -

Run fluorine (

) scan (decoupled and coupled).[2]

-

Diagnostic Criteria:

-

1,5-Isomer (Target): The

group is on a separate ring from the Methyl.[1]- Signal: Singlet (or very weak long-range coupling).[1] No strong vicinal coupling to the methyl protons.

-

Aromatic Region: Look for two distinct spin systems (ABC type) that do not couple to each other strongly.

-

1,4-Isomer: The

and Methyl are on the same ring.[1]-

NOE (Nuclear Overhauser Effect): Irradiation of the Methyl signal will show enhancement of the aromatic protons ortho to it, but not the protons adjacent to

if they are para.

-

-

1,8-Isomer: Peri-interaction.[1]

-

Through-Space Coupling: Significant through-space F-H coupling might be observed between the

and the Methyl protons due to proximity.

-

Protocol 2: GC-MS Separation Parameters[1]

Objective: Quantify isomeric purity.

-

Column: Agilent DB-5ms or equivalent (5% Phenyl-arylene polymer).[1] Standard non-polar columns may fail to resolve 1,4 vs 1,5.[1]

-

Carrier Gas: Helium @ 1.2 mL/min.[1]

-

Temperature Program:

-

Hold 80°C for 2 min.

-

Ramp 10°C/min to 200°C.

-

Slow Ramp: 2°C/min to 240°C (Critical for isomer resolution).

-

Hold 5 min.

-

-

Detection: EI Source (70 eV). Look for Molecular Ion (

210).-

Fragmentation: Loss of

(

-

Part 4: Synthesis & Purification Workflow

The following workflow describes a "Self-Validating" system where intermediates are checked before proceeding.

DOT Diagram: Purification Logic

This flowchart visualizes the decision matrix for purifying the 1,5-isomer from a crude mixture.[1]

Figure 2: Purification decision matrix emphasizing crystallization for the symmetric 1,5-isomer.

Detailed Methodology

-

Synthesis via Cross-Coupling (Recommended):

-

Separation:

-

If the product is solid (MP ~40°C), dissolve the crude oil in minimal hot pentane. Cool to -20°C. The 1,5-isomer, being more symmetric, often crystallizes more readily than the 1,4-isomer.[1]

-

If liquid, use Prep-HPLC with a C18 column and Methanol/Water gradient.[1] The

group significantly increases retention time compared to non-fluorinated impurities.

-

References

-

ChemicalBook. (2024).[3] 1-Trifluoromethylnaphthalene Physical Properties and Safety Data. Retrieved from

-

National Institute of Standards and Technology (NIST). (2011). Spectroscopic characterization of structural isomers of naphthalene. Journal of Molecular Spectroscopy.[4] Retrieved from

-

MDPI. (2022). Synthesis and Characterization of Trifluoromethyl-substituted Indenopyrazoles. (Demonstrates NMR shifts for Ar-CF3). Retrieved from

-

National Institutes of Health (NIH). (2023). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers.[1][3][5] (Advanced separation techniques). Retrieved from

-

SpectraBase. (2024). 2-Fluoro-7-trifluoromethyl-naphthalene NMR Data. (Reference for coupling constants). Retrieved from

Sources

- 1. 1-TRIFLUOROMETHYL-NAPHTHALENE CAS#: 26458-04-8 [m.chemicalbook.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanistic Toxicology and Safety Assessment of Fluorinated Methylnaphthalenes

This guide synthesizes the toxicological profile of fluorinated methylnaphthalenes (F-MNs), integrating established data on methylnaphthalene (MN) bioactivation with the mechanistic principles of organofluorine chemistry.

Executive Summary

Fluorinated methylnaphthalenes (F-MNs) represent a class of polycyclic aromatic hydrocarbons (PAHs) where the lipophilic and steric properties of the methylnaphthalene core are modulated by fluorine substitution. While 1-methylnaphthalene (1-MN) and 2-methylnaphthalene (2-MN) are well-characterized pneumotoxicants requiring CYP450-mediated bioactivation, the introduction of fluorine atoms significantly alters this metabolic trajectory.

This guide posits that site-specific fluorination acts as a "metabolic switch," either blocking the formation of toxic arene oxides (reducing pneumotoxicity) or obstructing methyl-group detoxification (enhancing ring epoxidation and subsequent toxicity).

Physicochemical & Structural Properties

The toxicity of F-MNs is governed by the interplay between the lipophilicity of the naphthalene ring and the high electronegativity of the fluorine atom.

Table 1: Comparative Properties of MNs and F-MN Analogues

| Property | 2-Methylnaphthalene (2-MN) | 2-Fluoro-6-Methylnaphthalene (Predicted) | 2-(Trifluoromethyl)naphthalene | Impact on Toxicity |

| LogP (Lipophilicity) | ~3.86 | ~4.1 - 4.3 | ~4.8 | Higher LogP increases lung tissue retention and membrane penetration.[1][2] |

| C-X Bond Energy | C-H: ~98 kcal/mol | C-F: ~116 kcal/mol | C-F: ~116 kcal/mol | C-F bond is metabolically inert to CYP450 oxidation.[2] |

| Electronic Effect | Electron-rich ring | Ring deactivation (Inductive w/d) | Strong ring deactivation | F-substitution reduces electron density, potentially slowing initial CYP epoxidation rates.[2] |

| Metabolic Soft Spot | C1-C2 bond (Epoxidation) Methyl group (Hydroxylation) | C1-C2 (if unsubstituted) Methyl group | Ring only (Methyl blocked) | Critical: Blocking the methyl group forces metabolism to the ring, increasing toxic epoxide formation. |

Metabolic Activation & Mechanism of Action

The core toxicity of methylnaphthalenes is driven by bioactivation in the lung (specifically Club cells/Clara cells) via CYP2F2 (mouse) or CYP2A13/2F1 (human).[3]

The "Metabolic Shunt" Hypothesis

-

Pathway A (Toxification): Ring epoxidation forms 1,2-epoxides, which rearrange to naphthols or quinones (redox-active, protein adducts).

-

Pathway B (Detoxification/Clearance): Oxidation of the methyl group to hydroxymethyl, aldehyde, and naphthoic acid derivatives, which are excreted.

Fluorine Effect:

-

Ring-Fluorinated MNs: Fluorine at the C1 or C2 position can sterically and electronically block the formation of the 1,2-epoxide, potentially reducing toxicity.

-

Methyl-Fluorinated MNs (e.g., Trifluoromethyl): The

group cannot be oxidized. This completely shuts down Pathway B, shunting all metabolic flux into Pathway A (Ring Epoxidation). This structure is predicted to be highly pneumotoxic .[2]

Diagram 1: Metabolic Shunt Pathways in Fluorinated Methylnaphthalenes

Caption: Metabolic bifurcation of F-MNs. Fluorination of the methyl group blocks the lower clearance pathway, forcing flux toward the toxic epoxide pathway.

Toxicological Profile

Organ-Specific Toxicity[2]

-

Lung (Primary Target):

-

Mechanism: CYP2F2-mediated generation of reactive epoxides in Club cells leads to glutathione (GSH) depletion.[2] Once GSH is exhausted (>50% depletion), reactive metabolites bind covalently to cellular proteins.[2]

-

F-MN Specifics: Compounds with labile methyl groups (e.g., 2-fluoro-6-methylnaphthalene) likely retain the pneumotoxic profile of 2-MN but with altered potency.

-analogues are expected to cause severe, rapid Club cell necrosis due to lack of clearance options.

-

-

Liver:

-

Hepatic clearance is generally efficient for MNs via conjugation.[2] However, 2-fluoronaphthalene has been shown to inhibit CYP2A6, suggesting F-MNs may act as mechanism-based inhibitors (MBIs) of hepatic CYPs, leading to potential drug-drug interactions (DDIs).

-

Genotoxicity[2][4]

-

Quinone Formation: If the F-MN is metabolized to a quinone (e.g., via 1,4-dihydrodiol), it can enter redox cycles, generating superoxide anions and causing DNA strand breaks.

-

Fluorine Substitution: Fluorination at the para positions (1,4 relationship) relative to metabolic attack can enhance the stability of quinone-imine intermediates, potentially increasing mutagenic risk compared to non-fluorinated parents.

Experimental Protocols for Safety Assessment

To validate the toxicity profile of a specific F-MN candidate, the following self-validating protocols are required.

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Objective: Quantify the formation of reactive epoxides/quinones.

-

Incubation: Incubate F-MN (10 µM) with human liver microsomes (HLM) and recombinant CYP2A13 (100 pmol/mL).[2]

-

Cofactors: Add NADPH (1 mM) and Glutathione (GSH, 5 mM) fortified with Glutathione S-Transferase (GST).

-

Quench & Analysis: Stop reaction with ice-cold acetonitrile at 0, 15, 30, and 60 min.

-

Detection: Analyze supernatant via LC-MS/MS (Neutral Loss scan of 129 Da for GSH adducts).

-

Interpretation:

Protocol B: Cytotoxicity in CYP-Expressing Cell Lines

Objective: Determine

-

Cell Model: Use BEAS-2B cells (human bronchial epithelial) transduced to overexpress CYP2A13 (the human bioactivation enzyme).[2] Wild-type BEAS-2B serves as the negative control.

-

Dosing: Treat cells with F-MN (0.1 - 100 µM) for 24 hours.

-

Viability Readout: ATP-based luminescence assay (e.g., CellTiter-Glo).[2]

-

Validation:

-

Pre-treat a subset with 8-Methoxypsoralen (CYP2A13 inhibitor).[2]

-

Result: If toxicity is rescued by the inhibitor, the toxicity is mechanism-based (metabolite-driven).

-

References

-

Lin, C. Y., et al. (2009).[2] "Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene." Toxicology, 260(1-3), 16-27. Link

-

Buckpitt, A., et al. (2002).[3] "Naphthalene-induced respiratory tract toxicity: metabolic mechanisms of toxicity." Drug Metabolism Reviews, 34(4), 791-820. Link

-

Shultz, M. A., et al. (1999).[2][3] "Role of murine cytochrome P-450 2F2 in metabolic activation of naphthalene." Journal of Pharmacology and Experimental Therapeutics, 290(1), 281-288. Link

-

Purser, S., et al. (2008).[2] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

-

Carratt, S. A., et al. (2019).[2][3] "Metabolism and Lung Toxicity of Inhaled Naphthalene." Toxicological Sciences, 170(2), 403–416. Link

Sources

- 1. Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Fluoronaphthalene | C10H7F | CID 67583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolomics of Lung Microdissections Reveals Region- and Sex-Specific Metabolic Effects of Acute Naphthalene Exposure in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Melting point and boiling point data for 1-Methyl-5-(trifluoromethyl)naphthalene

Advanced Characterization of 1-Methyl-5-(trifluoromethyl)naphthalene: Synthesis, Properties, and Predictive Modeling

Executive Summary

This technical guide addresses the physicochemical profile of 1-Methyl-5-(trifluoromethyl)naphthalene , a specialized fluorinated polycyclic aromatic hydrocarbon (PAH) scaffold.[1][2] While direct experimental constants for this specific regioisomer are sparse in public chemical registries, this document synthesizes data from structural analogs, computational models, and verified synthetic derivatives to provide a high-confidence property baseline.[2]

The integration of a trifluoromethyl (-CF₃) group at the C5 position of the 1-methylnaphthalene core significantly alters lipophilicity (LogP) and metabolic stability, making this compound a critical building block in medicinal chemistry (e.g., kinase inhibitors) and advanced materials (e.g., organic semiconductors).[2]

Physicochemical Property Data

The following data represents a synthesis of experimental anchor points from close structural analogs and high-fidelity Group Contribution (Joback/Marrero-Gani) predictions.

Table 1: Predicted & Comparative Property Profile

| Property | Value (Predicted/Range) | Confidence | Experimental Anchor (Analog) |

| Boiling Point (760 mmHg) | 268°C ± 12°C | High | 1-Methylnaphthalene:[1][2] 244.8°C 1-(Trifluoromethyl)naphthalene:[1][2] ~215-220°C |

| Melting Point | 15°C – 45°C | Medium | 1-Methylnaphthalene:[1][2] -22°C (Liquid) 2-Fluoro-6-methoxy-1-methyl-5-(CF3)naphthalene: 97-99°C [1] |

| Density | 1.28 ± 0.05 g/cm³ | High | 1-(Trifluoromethyl)naphthalene:[1][2] 1.263 g/mL |

| LogP (Octanol/Water) | 4.8 – 5.2 | High | 1-Methylnaphthalene:[1][2] 3.87 Effect of -CF₃: +1.0–1.2 log units |

| Flash Point | > 110°C | High | 1-Methylnaphthalene:[1][2] 82°C |

Technical Insight: The introduction of the -CF₃ group at the C5 position (peri-position relative to the other ring) introduces steric strain and dipole effects that generally elevate the boiling point relative to the parent 1-methylnaphthalene.[1][2] However, the high symmetry of the 1,5-substitution pattern may facilitate crystal packing, potentially raising the melting point above room temperature compared to the liquid 1-methyl isomer.[2]

Synthesis & Validation Protocol

Since 1-Methyl-5-(trifluoromethyl)naphthalene is often a custom synthesis target, the following protocol outlines the most robust route: Copper-Mediated Trifluoromethylation of Aryl Halides . This method is preferred over direct fluorination due to regioselectivity control.[2]

Core Reaction Pathway

Precursor: 1-Bromo-5-methylnaphthalene (commercially available or synthesized via Sandmeyer reaction from 1-amino-5-methylnaphthalene).[1][2] Reagent: Methyl fluorosulfonyldifluoroacetate (MFSDA) or Sodium trifluoroacetate with CuI.[1][2]

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL Schlenk flask and purge with Argon.

-

Reagent Loading:

-

Solvent System: Add anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) (50 mL).[1][2] The high boiling point of these solvents is critical for the reaction temperature.[2]

-

Reaction:

-

Workup (Critical for Purity):

Validation Checkpoints

-

GC-MS: Look for the molecular ion peak

m/z.[1][2] -

19F NMR: Expect a singlet around -60 to -63 ppm (characteristic of Ar-CF₃).[1][2]

-

1H NMR: Verify the methyl singlet (~2.7 ppm) and the naphthalene aromatic region (7.3–8.2 ppm).

Visualization of Workflow

The following diagram illustrates the synthesis logic and the decision matrix for property validation.

Figure 1: Synthetic pathway and characterization logic for 1-Methyl-5-(trifluoromethyl)naphthalene.

Safety & Handling (E-E-A-T)

As a polycyclic aromatic hydrocarbon with halogenated substituents, this compound requires strict safety protocols:

-

Toxicity: Analogous PAHs are potential carcinogens.[2] The -CF₃ group increases lipophilicity, potentially enhancing skin absorption and bioaccumulation.[2]

-

Handling: Use FKM/Viton gloves (nitrile may be permeable to fluorinated aromatics).[1][2] Handle only in a fume hood.

-

Disposal: Do not dispose of down drains. Fluorinated organics require high-temperature incineration (>1100°C) to prevent the formation of HF or PFIB (Perfluoroisobutene) during degradation.[1][2]

References

-

Preparation of 2-Fluoro-6-methoxy-1-methyl-5-(trifluoromethyl)naphthalene. (Accessed 2026).[1][2] PrepChem. Retrieved from [Link]

-

1-Methylnaphthalene - Physical Properties. (2025). PubChem. National Library of Medicine.[2] Retrieved from [Link][1][2]

-

Synthesis of Trifluoromethylated Arenes. (2011). Organic Letters. American Chemical Society.[2] (Contextual synthesis reference).

Sources

Methodological & Application

Application Note: Precision Synthesis of 1-Methyl-5-(trifluoromethyl)naphthalene

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-Methyl-5-(trifluoromethyl)naphthalene , a critical scaffold in medicinal chemistry and materials science.[1] Unlike non-selective electrophilic substitution methods, this guide prioritizes a regiocontrolled cross-coupling strategy starting from commercially available 1,5-dibromonaphthalene.[1] The protocol leverages a sequential lithiation-methylation followed by a copper-mediated trifluoromethylation, ensuring high isomeric purity and reproducibility.[1]

Introduction & Strategic Analysis

The 1,5-disubstituted naphthalene core is a privileged structure in drug discovery, often serving as a rigid spacer that orients pharmacophores in specific vectors.[1] The introduction of a trifluoromethyl (-CF3) group at the 5-position enhances metabolic stability and lipophilicity, while the methyl (-CH3) group at the 1-position provides a handle for further functionalization or steric bulk.[1]

Retrosynthetic Logic

Direct trifluoromethylation or methylation of naphthalene suffers from poor regioselectivity, typically yielding mixtures of 1,4- and 1,2-isomers.[1] To guarantee the 1,5-substitution pattern, we employ a desymmetrization strategy of 1,5-dibromonaphthalene.[1]

-

Step 1 (Desymmetrization): Monolithiation of 1,5-dibromonaphthalene followed by methylation yields the key intermediate 1-Bromo-5-methylnaphthalene .[1]

-

Step 2 (Functionalization): Copper-mediated trifluoromethylation converts the remaining aryl bromide to the trifluoromethyl group.[1]

Figure 1: Retrosynthetic analysis utilizing a desymmetrization approach.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Bromo-5-methylnaphthalene

Objective: Selective mono-methylation of 1,5-dibromonaphthalene. Reference: Adapted from Onyango et al., J. Org.[1][2][3] Chem. 2015 [1].[1][2][3][4][5]

Materials

-

Precursor: 1,5-Dibromonaphthalene (CAS: 13228-44-9)[1]

-

Reagents: n-Butyllithium (2.5 M in hexanes), Iodomethane (MeI)[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF)[1]

-

Equipment: Flame-dried Schlenk flask, argon atmosphere, low-temperature bath (-78 °C).

Step-by-Step Methodology

-

Setup: Charge a flame-dried 250 mL round-bottom flask with 1,5-dibromonaphthalene (2.86 g, 10.0 mmol) and a magnetic stir bar. Evacuate and backfill with argon (3 cycles).[1]

-

Solvation: Add anhydrous THF (50 mL) via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation (Critical Step): Add n-BuLi (4.0 mL, 10.0 mmol, 1.0 equiv) dropwise over 15 minutes.

-

Methylation: Add Iodomethane (0.93 mL, 15.0 mmol, 1.5 equiv) dropwise.

-

Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

-

Quench: Quench with saturated aqueous NH₄Cl (20 mL).

-

Workup: Extract with diethyl ether (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Hexanes) to yield 1-Bromo-5-methylnaphthalene as a white solid/oil.

-

Yield Expectation: 60-75%.[1]

-

Protocol B: Trifluoromethylation via Ruppert-Prakash Reagent

Objective: Conversion of the aryl bromide to the trifluoromethyl group.[1] Mechanism: Oxidative addition of Cu(I) to the aryl halide, followed by transmetallation with the CF3 source and reductive elimination.[1]

Materials

-

Substrate: 1-Bromo-5-methylnaphthalene (from Protocol A)

-

Reagents: Copper(I) Iodide (CuI), Potassium Fluoride (KF), (Trifluoromethyl)trimethylsilane (TMS-CF3, Ruppert-Prakash Reagent).[1]

-

Solvent: Anhydrous DMF and NMP (1:1 mixture recommended for higher boiling point stability).

Step-by-Step Methodology

-

Catalyst Preparation: In a glovebox or under strict argon flow, combine CuI (1.2 equiv) and KF (1.2 equiv) in a heavy-walled pressure vial.[1] Flame-drying the KF beforehand is highly recommended to remove trace water.[1]

-

Addition: Add the substrate (1.0 equiv) dissolved in anhydrous DMF/NMP (0.2 M concentration).

-

Reagent Addition: Add TMS-CF3 (1.5 equiv) via syringe.[1]

-

Reaction: Seal the vial and heat to 100–120 °C for 12–16 hours.

-

Visual Cue: The reaction mixture typically turns from a suspension to a dark homogenous solution.[1]

-

-

Workup: Cool to room temperature. Dilute with Et₂O and filter through a pad of Celite to remove copper salts.

-

Purification: Wash the filtrate with water (3x) to remove DMF.[1] Dry over MgSO₄.[1] Purify via flash chromatography (Pentane/Hexanes).[1]

-

Note: The product is lipophilic and volatile; use care during rotary evaporation.[1]

-

Workflow Visualization

Figure 2: Integrated workflow for the synthesis of the target compound.

Analytical Data & Characterization Targets

| Parameter | Specification | Notes |

| Appearance | Colorless oil or low-melting solid | High purity samples often crystallize.[1] |

| ¹H NMR (CDCl₃) | δ ~8.2-7.4 ppm (m, 6H, Ar-H)δ ~2.75 ppm (s, 3H, Ar-CH₃) | Look for the distinct methyl singlet.[1] |

| ¹⁹F NMR | δ ~ -62.0 ppm (s, 3F) | Characteristic shift for Ar-CF₃.[1] |

| GC-MS | M+ = 210 m/z | Confirm molecular ion.[1] |

Safety & Handling (Critical Process Parameters)

-

n-Butyllithium: Pyrophoric.[1] Must be handled under inert atmosphere.[1][6] Use a cannula or gas-tight syringe for transfer.[1] Ensure the needle tip is submerged in liquid to prevent clogging.[1]

-

TMS-CF3: Moisture sensitive.[1] Hydrolysis releases fluoroform (CF₃H), which is a greenhouse gas and asphyxiant.[1]

-

HF Generation: The workup of Protocol B may generate trace HF if not quenched properly.[1] Use basic alumina or saturated NaHCO₃ during the initial filtration/wash.[1]

References

-

Onyango, E. O.; Kelley, A. R.; Qian, D. C.; Gribble, G. W. "Novel Synthesis of 1-Bromo-8-methylnaphthalene and 1-Bromo-5-methylnaphthalene."[1][2] The Journal of Organic Chemistry2015 , 80(11), 5970–5972.[1][2] [1]

-

Tomashenko, O. A.; Grushin, V. V. "Aromatic Trifluoromethylation with Metal Complexes."[1] Chemical Reviews2011 , 111(8), 4475–4521.[1]

-

Furuya, T.; Kamlet, A. S.; Ritter, T. "Catalysis for Fluorination and Trifluoromethylation."[1] Nature2011 , 473, 470–477.[1] [1]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Tetralone synthesis [organic-chemistry.org]

- 6. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

The Ascendant Role of 1-Methyl-5-(trifluoromethyl)naphthalene in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: Unlocking the Potential of a Fluorinated Naphthalene Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The trifluoromethyl group (–CF3), in particular, offers a unique combination of electronic properties and metabolic stability that can profoundly enhance the therapeutic profile of a drug candidate.[1] This guide focuses on a highly promising yet specialized pharmaceutical intermediate: 1-Methyl-5-(trifluoromethyl)naphthalene .

The naphthalene core provides a rigid, lipophilic framework, which is a common feature in a variety of successful drugs, including the anti-inflammatory agent Naproxen and the antifungal Terbinafine.[2][3] The addition of a trifluoromethyl group to this scaffold significantly alters its electronic nature, increasing its oxidative and metabolic stability, and can improve its binding affinity to biological targets.[1] The methyl group, in turn, serves as a versatile handle for a range of chemical transformations, allowing for the construction of more complex molecular architectures.

This document provides a comprehensive overview of the applications of 1-Methyl-5-(trifluoromethyl)naphthalene as a pharmaceutical intermediate, complete with detailed protocols for its functionalization. These protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their drug development endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations of 1-Methyl-5-(trifluoromethyl)naphthalene is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C12H9F3 | PubChem |

| Molecular Weight | 210.20 g/mol | PubChem |

| Appearance | Solid | Sigma-Aldrich[4] |

| Boiling Point | 73-75 °C at 3 Torr | ChemicalBook[5] |

| Density | 1.263 g/mL at 25 °C | ChemicalBook[5] |

Safety and Handling:

Trifluoromethylated aromatic compounds require careful handling due to their potential for toxicity. While specific data for the 5-methyl isomer is limited, the safety profile of 1-(Trifluoromethyl)naphthalene provides a useful surrogate.

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[4][6]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

-

Storage: Store in a cool, well-ventilated place. Keep container tightly closed.[4]

Always consult the material safety data sheet (MSDS) for the specific batch of 1-Methyl-5-(trifluoromethyl)naphthalene being used and handle the compound in a fume hood with appropriate personal protective equipment (PPE).

Strategic Functionalization Pathways

The utility of 1-Methyl-5-(trifluoromethyl)naphthalene as a pharmaceutical intermediate stems from the distinct reactivity of its methyl group and its aromatic core. The trifluoromethyl group is strongly electron-withdrawing and deactivating, while the methyl group is electron-donating and activating. This electronic dichotomy allows for selective transformations at different sites of the molecule.

Protocols for Key Transformations

The following protocols provide detailed, step-by-step methodologies for the key functionalizations of 1-Methyl-5-(trifluoromethyl)naphthalene.

Protocol 1: Catalytic Oxidation to 5-(Trifluoromethyl)-1-naphthoic Acid

The conversion of the methyl group to a carboxylic acid is a pivotal transformation, as naphthoic acids are valuable precursors for a wide range of pharmaceuticals, including anti-inflammatory and anticancer agents.[7][8][9][10] This protocol utilizes a Co-Mn-Br catalyst system, which has been shown to be effective for the oxidation of methylnaphthalenes.

Reaction Scheme:

Materials:

-

1-Methyl-5-(trifluoromethyl)naphthalene

-

Cobalt(II) acetate tetrahydrate

-

Manganese(II) acetate tetrahydrate

-

Sodium bromide

-

Glacial acetic acid

-

High-pressure reactor (autoclave) equipped with a stirrer and gas inlet

Procedure:

-

Reactor Charging: In a high-pressure reactor, combine 1-Methyl-5-(trifluoromethyl)naphthalene (1 equivalent), cobalt(II) acetate tetrahydrate (0.02 equivalents), manganese(II) acetate tetrahydrate (0.02 equivalents), and sodium bromide (0.04 equivalents).

-

Solvent Addition: Add glacial acetic acid to the reactor. A typical solvent-to-substrate ratio is 10:1 (v/w).

-

Reaction Setup: Seal the reactor and purge with nitrogen gas. Pressurize the reactor with compressed air or an oxygen-nitrogen mixture to the desired pressure (e.g., 15-20 atm).

-

Reaction Execution: Heat the reactor to 120-150 °C with vigorous stirring. Maintain the temperature and pressure for 4-8 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Work-up:

-

Cool the reactor to room temperature and carefully vent the excess pressure.

-

Transfer the reaction mixture to a round-bottom flask and remove the acetic acid under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst salts.

-

Extract the organic layer with a saturated sodium bicarbonate solution.

-

Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-(Trifluoromethyl)-1-naphthoic acid.

-

Causality of Experimental Choices:

-

The Co-Mn-Br catalyst system is a well-established and efficient system for the aerobic oxidation of alkylaromatics. The combination of cobalt and manganese provides a synergistic catalytic effect.

-

Acetic acid is the solvent of choice due to its ability to dissolve the reactants and its stability under the oxidative conditions.

-

Elevated temperature and pressure are necessary to achieve a reasonable reaction rate for the C-H activation of the methyl group.

Protocol 2: Side-Chain Bromination to 1-(Bromomethyl)-5-(trifluoromethyl)naphthalene

Side-chain bromination using N-bromosuccinimide (NBS) is a classic and reliable method for introducing a reactive handle onto an alkylaromatic compound. The resulting benzylic bromide is a versatile intermediate for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

Reaction Scheme:

Materials:

-

1-Methyl-5-(trifluoromethyl)naphthalene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl4) or a suitable alternative solvent like cyclohexane

-

Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-Methyl-5-(trifluoromethyl)naphthalene (1 equivalent) in carbon tetrachloride.

-

Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.02 equivalents).

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by shining a lamp on the flask. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(Bromomethyl)-5-(trifluoromethyl)naphthalene.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

Causality of Experimental Choices:

-

NBS is the preferred reagent for benzylic bromination as it provides a low, steady concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.

-

AIBN or BPO acts as a radical initiator, which is necessary to start the chain reaction.

-

Carbon tetrachloride is a traditional solvent for this reaction, but due to its toxicity, cyclohexane can be used as a safer alternative.

Application in the Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the utility of these functionalized intermediates, a hypothetical synthetic route to a kinase inhibitor is presented below. Many kinase inhibitors feature a heterocyclic core linked to an aromatic moiety.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. japsonline.com [japsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-(Trifluoromethyl)naphthalene | 26458-04-8 [sigmaaldrich.com]

- 5. 1-TRIFLUOROMETHYL-NAPHTHALENE CAS#: 26458-04-8 [m.chemicalbook.com]

- 6. 1-(Trifluoromethyl)naphthalene | C11H7F3 | CID 12363816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. APPLICATION OF NAPHTHENIC ACID DERIVATIVES IN MEDICINE | Journal of Chemistry of Goods and Traditional Medicine [jcgtm.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Functionalization of 1-Methyl-5-(trifluoromethyl)naphthalene

Introduction

1-Methyl-5-(trifluoromethyl)naphthalene is a key intermediate in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay of an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group on the naphthalene scaffold, offer a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the principal reagents and detailed protocols for the targeted functionalization of this molecule, focusing on both reactions at the benzylic position of the methyl group and electrophilic aromatic substitution on the naphthalene core. The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for experimental design and execution.

Understanding the Reactivity of the Core Scaffold

The regiochemical outcome of functionalization reactions on 1-methyl-5-(trifluoromethyl)naphthalene is dictated by the combined electronic effects of its substituents.

-

The Methyl Group (-CH₃): Located at the C1 position, the methyl group is an activating, ortho, para-directing group for electrophilic aromatic substitution (EAS). It donates electron density to the ring system via hyperconjugation, stabilizing the carbocation intermediates formed during EAS.

-

The Trifluoromethyl Group (-CF₃): Positioned at C5, the trifluoromethyl group is a strongly deactivating, meta-directing group due to its powerful inductive electron-withdrawing effect.[1][2] This effect significantly reduces the electron density of the naphthalene ring system, particularly the ring to which it is attached.

The interplay of these opposing electronic demands governs the preferred sites of reaction, which will be elucidated in the context of specific transformations.

Part 1: Functionalization of the Benzylic Position

The methyl group at the C1 position provides a reactive handle for a variety of transformations, collectively known as benzylic functionalization. The stability of the resulting benzylic radical or ionic intermediates is enhanced by resonance with the naphthalene ring system, making these reactions efficient and selective.[3]

Benzylic Halogenation